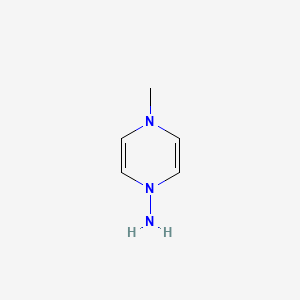

1(4h)-Pyrazinamine,4-methyl-

Description

Overview of Pyrazinamine Class within Heterocyclic Chemistry

Heterocyclic compounds are integral to numerous biological processes and form the structural core of many pharmaceuticals. tandfonline.com Pyrazines, six-membered aromatic rings containing two nitrogen atoms at positions 1 and 4, are a key class of nitrogen-containing heterocycles. tcichemicals.com The introduction of an amino group to the pyrazine (B50134) ring gives rise to pyrazinamines, a modification that significantly influences the molecule's chemical and biological properties. abovchem.com These compounds are recognized for their diverse applications, particularly in the realm of medicinal chemistry. tandfonline.com The pyrazinamine scaffold serves as a versatile building block for the synthesis of more complex molecules with a wide range of biological activities. mdpi.com

Historical Perspectives on Pyrazinamine Research

The history of pyrazinamine research is intrinsically linked to the development of treatments for tuberculosis (TB). The most prominent member of this class, pyrazinamide (B1679903) (PZA), was synthesized in the mid-20th century and quickly became a crucial first-line drug in combination therapies for TB. jalsnet.com The discovery of PZA's potent sterilizing activity against semi-dormant mycobacteria, particularly in acidic environments, was a landmark in TB treatment, significantly shortening therapy duration. dost.gov.ph This historical success has spurred ongoing research into pyrazinamide analogs, with the aim of combating drug-resistant strains and improving therapeutic outcomes. mdpi.com

Structural Significance of the 1(4H)-Pyrazinamine,4-methyl- Moiety

The specific structure of 1(4H)-Pyrazinamine,4-methyl- introduces a methyl group at the 4-position of the pyrazinamine core. While direct research on this exact molecule is limited, the influence of methyl substitution on related heterocyclic compounds provides valuable insights. A methyl group can impact a molecule's properties in several ways:

Steric Effects: The size and position of the methyl group can influence the molecule's conformation and its ability to interact with biological targets. nih.gov

Electronic Effects: The electron-donating nature of a methyl group can alter the electron density of the pyrazine ring, potentially affecting its reactivity and the basicity of the nitrogen atoms.

Lipophilicity: The addition of a methyl group generally increases a molecule's lipophilicity, which can affect its solubility and ability to cross cell membranes. researchgate.net

Structure-activity relationship (SAR) studies on pyrazinoic acid analogs have shown that the position of a methyl substituent can significantly impact antimycobacterial activity. For instance, a methyl group at the ortho position of a phenyl substituent on the pyrazine ring was found to abolish activity, likely due to steric hindrance, while a meta or para substitution had less of a detrimental effect. nih.gov This highlights the critical role that the precise placement of even a small functional group like methyl can play in the biological activity of pyrazinamine derivatives.

Research Gaps and Future Directions in Pyrazinamine Chemistry

Despite decades of research on pyrazinamide, several knowledge gaps remain, presenting opportunities for future investigation. A primary challenge is the emergence of drug-resistant strains of Mycobacterium tuberculosis, which necessitates the development of new and more effective pyrazinamide analogs. mdpi.com

Future research in pyrazinamine chemistry is likely to focus on several key areas:

Synthesis of Novel Analogs: The design and synthesis of new pyrazinamine derivatives with modifications to the pyrazine core and its substituents will continue to be a major focus. This includes the exploration of different substitution patterns and the introduction of various functional groups to enhance activity and overcome resistance. mdpi.comrsc.org

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies are crucial to understand how different structural modifications, such as the position and nature of substituents like the methyl group, influence biological activity. nih.gov This knowledge is essential for the rational design of more potent and selective compounds.

Investigation of New Mechanisms of Action: While the mechanism of action of pyrazinamide is generally understood to involve its conversion to pyrazinoic acid, further research is needed to fully elucidate the downstream effects and identify potential new cellular targets. asm.org

Development of Prodrugs and Delivery Systems: The development of prodrug strategies and novel drug delivery systems for pyrazinamide and its analogs could help to improve their pharmacokinetic properties and reduce toxicity. nih.gov

The exploration of compounds like 1(4H)-Pyrazinamine,4-methyl- and its isomers, even if not yet extensively studied, fits within this broader research landscape. Understanding the impact of the 4-methyl group could provide valuable data points for the design of the next generation of pyrazinamine-based therapeutics.

Detailed Research Findings

While specific research findings on 1(4H)-Pyrazinamine,4-methyl- are not widely available in public literature, research on related methylated pyrazine derivatives provides valuable insights into the synthesis and potential activity of such compounds.

Synthesis of Methylated Pyrazine Derivatives

The synthesis of pyrazine derivatives often involves multi-step processes. For instance, the synthesis of N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide has been achieved through the reaction of pyrazine-2-carboxylic acid with 4-bromo-3-methyl aniline (B41778) using coupling agents like DCC/DMAP. nih.gov Subsequent arylation reactions can be performed using Suzuki coupling with various aryl boronic acids and a palladium catalyst. nih.gov

Another approach involves the synthesis of pyrazolo[3,4-d]pyrimidine derivatives, where a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one can be used as a starting material. tandfonline.com General procedures for creating substituted pyrazolo[3,4-d]pyrimidines involve refluxing with appropriate aldehydes and thiourea, followed by further modifications. tandfonline.com

Mannich bases of pyrazinamide have also been synthesized by reacting pyrazinamide with formaldehyde (B43269) and various substituted piperazines, sometimes utilizing microwave irradiation to improve reaction efficiency. researchgate.net These synthetic strategies demonstrate the versatility of chemical methods available for modifying the pyrazine core and introducing substituents like methyl groups.

Interactive Data Tables

Table 1: Examples of Synthesized Pyrazine Derivatives with Methyl Groups

| Compound Name | Synthetic Precursors | Key Reaction Type | Reference |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide | Pyrazine-2-carboxylic acid, 4-bromo-3-methyl aniline | Amide coupling | nih.gov |

| 4-(aryl)-3-methyl-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-6-thiols | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, aldehyde, thiourea | Cyclocondensation | tandfonline.com |

| 1-cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-7-(3-methyl-4-((pyrazine-2-carboxamido)methyl)piperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | Pyrazinamide, formaldehyde, substituted piperazine (B1678402) | Mannich reaction | researchgate.net |

| 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine | Methyl-5-bromonicotinate, substituted isothiocyanates | Multi-step synthesis involving cyclization | nih.gov |

Structure

3D Structure

Properties

CAS No. |

156892-28-3 |

|---|---|

Molecular Formula |

C5H9N3 |

Molecular Weight |

111.148 |

IUPAC Name |

4-methylpyrazin-1-amine |

InChI |

InChI=1S/C5H9N3/c1-7-2-4-8(6)5-3-7/h2-5H,6H2,1H3 |

InChI Key |

KQVFFAZGYREQKO-UHFFFAOYSA-N |

SMILES |

CN1C=CN(C=C1)N |

Synonyms |

1(4H)-Pyrazinamine,4-methyl-(9CI) |

Origin of Product |

United States |

Synthetic Methodologies for 1 4h Pyrazinamine,4 Methyl and Analogues

De Novo Synthesis Approaches to the Pyrazine (B50134) Core

The foundational synthesis of the pyrazine ring system, including its reduced di- and tetrahydro forms, is most commonly achieved through the condensation of precursors that bring together the six-membered ring's constituent atoms. The specific challenge in synthesizing 1(4H)-Pyrazinamine, 4-methyl-, lies in controlling the oxidation state to yield a dihydropyrazine (B8608421) and achieving the correct placement of substituents.

Cyclocondensation Reactions for Pyrazine Ring Formation

The classical and most versatile method for constructing the pyrazine core involves the cyclocondensation of a 1,2-diamine with a 1,2-dicarbonyl compound. jst.go.jpdoi.org This [4+2] cyclocondensation initially forms a dihydropyrazine, which can be readily oxidized to the aromatic pyrazine. For the synthesis of stable dihydropyrazines, the reaction conditions must be controlled to prevent this subsequent oxidation.

Green chemistry approaches have demonstrated that these condensations can be performed efficiently in water at room temperature without the need for a catalyst, yielding 2,3-dihydropyrazines in high yields. thieme-connect.com Another approach involves the reaction of α-bromoketones with 1,2-diamines, which proceeds via a cyclization-oxidation process, often facilitated by a heterogeneous catalyst like silica-supported perchloric acid (HClO₄·SiO₂). sci-hub.st

Specific to 1,4-dihydropyrazines, which represent the core structure of 1(4H)-Pyrazinamine, 4-methyl-, synthesis can be achieved through several routes. One notable method involves the reaction of N-benzyldiphenacylamine hydrobromide with alkylamines in refluxing toluene, which directly yields stable 1,4-dialkyl-1,4-dihydropyrazines. rsc.org Alternatively, the aromatic pyrazine ring can be dearomatized through methods such as transition-metal-free diboration or electrochemical reduction to produce the 1,4-dihydropyrazine (B12976148) structure. rsc.orgcdnsciencepub.com

Table 1: Cyclocondensation Approaches to Dihydropyrazines

| Precursor 1 | Precursor 2 | Product Type | Key Features | Reference(s) |

| 1,2-Diketone | 1,2-Diamine | 2,3-Dihydropyrazine | Classical method; can be performed in water. | jst.go.jpthieme-connect.com |

| α-Bromoketone | 1,2-Diamine | Dihydropyrazine | Cyclization-oxidation mechanism; uses heterogeneous catalyst. | sci-hub.st |

| N-Benzyldiphenacylamine | Alkylamine | 1,4-Dialkyl-1,4-dihydropyrazine | Direct synthesis of stable 1,4-dihydropyrazines. | rsc.org |

| Aromatic Pyrazine | Diboron Reagent | N-Borylated 1,4-Dihydropyrazine | Transition-metal-free dearomatization. | rsc.org |

Strategies for Introducing Amino and Methyl Substituents

The introduction of the requisite 4-methyl and 1-amino substituents for the target compound can be envisioned through the careful selection of precursors in a cyclocondensation reaction. Based on established methods for 1,4-dihydropyrazine synthesis, one could theoretically employ methylamine (B109427) as the alkylamine reactant to install the N-methyl group. rsc.org The amino group at the N1 position presents a greater challenge and would likely require the use of a protected hydrazine (B178648) or a similar ammonia (B1221849) equivalent during the cyclization step.

Alternatively, substituents can be introduced by functionalizing the pyrazine ring prior to reduction. For instance, an aminopyrazine can be synthesized and then N-methylated. Subsequent reduction of the aromatic ring would lead to the desired substituted dihydropyrazine. The synthesis of aminopyrazines themselves often starts from precursors like aminomalononitrile (B1212270) or by amination of a halogenated pyrazine.

Regioselective Synthesis of 1(4H)-Pyrazinamine, 4-methyl- Isomers

Achieving regioselectivity—the precise placement of substituents—is critical in pyrazine synthesis, as multiple isomers are often possible. In the context of 1(4H)-Pyrazinamine, 4-methyl-, the goal is to form the 1,4-disubstituted dihydropyrazine isomer over other possibilities like 1,2- or 2,5-disubstituted products.

Methods starting from unsymmetrical 1,2-dicarbonyl and 1,2-diamine compounds often yield mixtures of regioisomers. doi.org However, strategies that build the ring sequentially or from highly functionalized acyclic precursors can provide greater control. The addition of Grignard reagents to N-acylpyrazinium salts, for example, has been shown to afford substituted 1,2-dihydropyrazines with high regioselectivity. beilstein-journals.org While this yields a different isomer, the principle of using an activated pyrazinium salt to direct nucleophilic attack is a key strategy for regiocontrol. For the synthesis of the target 1,4-disubstituted pattern, methods like the reaction of N-phenacylamine derivatives with specific amines offer a more direct and regioselective route to the desired 1,4-dihydropyrazine core. rsc.org

Functionalization and Derivatization of Pyrazinamine Scaffolds

Once the core pyrazinamine or a suitable precursor is obtained, a wide array of chemical transformations can be employed to introduce further diversity. These reactions typically involve the nitrogen atoms of the ring or the exocyclic amino group, or C-H functionalization of the heterocyclic core.

N-Alkylation and Acylation Strategies

The amino group and the ring nitrogen of pyrazinamine derivatives are nucleophilic and can readily undergo alkylation and acylation. N-alkylation of aminopyrazines can be achieved under various conditions. A common method involves quenching an aminopyrazinyl anion with an alkyl iodide. thieme-connect.de Another effective strategy is reductive amination, which couples the aminopyrazine with an aldehyde in the presence of a reducing agent. thieme-connect.de These methods have been used to prepare series of N-alkyl-3-(alkylamino)pyrazine-2-carboxamides. thieme-connect.com

Acylation is typically performed using acyl chlorides or anhydrides in the presence of a base. These reactions can be directed to either the exocyclic amino group or a ring nitrogen, depending on the substrate and reaction conditions, allowing for the synthesis of a diverse range of amide derivatives.

Halogenation and Cross-Coupling Reactions (e.g., Buchwald–Hartwig Coupling)

Halogenated pyrazines are exceptionally useful intermediates for further functionalization via cross-coupling reactions. The electron-donating amino group in 2-aminopyrazine (B29847) facilitates electrophilic halogenation. nih.gov Efficient and selective bromination at the 5-position or dibromination at the 3- and 5-positions can be achieved using N-bromosuccinimide (NBS) in acetonitrile, often with microwave assistance to improve yields and shorten reaction times. nih.govresearchgate.net Similarly, chlorination can be performed with N-chlorosuccinimide (NCS). nih.gov Fluorination is also possible using reagents like Selectfluor®, which can provide 5-fluoro-2-aminopyrazines with high regioselectivity. jst.go.jp

These halogenated intermediates are prime substrates for palladium-catalyzed cross-coupling reactions. The Buchwald–Hartwig amination, a powerful method for forming carbon-nitrogen bonds, allows for the coupling of an aryl halide with an amine. cdnsciencepub.comrsc.org A halogenated aminopyrazine can be coupled with various primary or secondary amines to introduce diverse substituents, a strategy widely employed in medicinal chemistry. scirp.orgacs.org

Table 2: Functionalization Reactions on Aminopyrazine Scaffolds

| Reaction Type | Reagent(s) | Position(s) Functionalized | Product Type | Reference(s) |

| Bromination | NBS, MeCN | C5 or C3/C5 | Bromo- or Dibromo-aminopyrazine | nih.govresearchgate.net |

| Fluorination | Selectfluor® | C5 | Fluoro-aminopyrazine | jst.go.jp |

| N-Alkylation | Alkyl Iodide or Aldehyde/Reducing Agent | N-amino or N-ring | N-Alkyl pyrazinamine | thieme-connect.comthieme-connect.de |

| Buchwald-Hartwig Coupling | Aryl/Alkyl Amine, Pd-catalyst, Base | C-halogen | N-Aryl or N-Alkyl pyrazinamine | cdnsciencepub.comscirp.orgacs.org |

Side-Chain Modifications and Substituent Introduction

The modification of side-chains and the introduction of various substituents onto the pyrazine ring are crucial strategies for modulating the biological activity of pyrazinamine analogs. Researchers have explored numerous approaches to achieve this, including aminodehalogenation reactions and metal-catalyzed cross-coupling.

One common method involves the aminodehalogenation of halopyrazines. thieme-connect.de This reaction allows for the introduction of a wide variety of amino groups at different positions on the pyrazine ring. The reactivity of the halopyrazine is influenced by the presence of other substituents; electron-withdrawing groups tend to facilitate the reaction, while electron-donating groups can hinder it. thieme-connect.de For instance, the synthesis of N-substituted 3-aminopyrazine-2-carboxamides has been achieved with yields ranging from 50.0% to 95.8%, with the variability attributed to the steric effects of the introduced substituents. nih.gov A series of twenty N-substituted 3-aminopyrazine-2-carboxamides were synthesized and categorized based on the substituent on the carboxamide nitrogen: benzyl, alkyl, and phenyl derivatives. mdpi.com

Another powerful technique for introducing substituents is the Suzuki-Miyaura cross-coupling reaction. This method has been successfully used to synthesize aryl-aminopyrazines by coupling aminopyrazine triflates with arylboronic acids. researchgate.net The reaction conditions can be tailored to tolerate a variety of functional groups on the coupling partners. researchgate.net The Buchwald-Hartwig coupling is another valuable metal-catalyzed reaction for aminating halopyrazines, providing an alternative route to N-substituted pyrazinamines. thieme-connect.de

The introduction of different functional groups can significantly impact the properties of the resulting pyrazinamine analogs. For example, the introduction of substituents that increase the aromaticity and electron density within the pyrazine or an attached 1,2,4-triazole (B32235) ring has been shown to improve antitubercular activity. rsc.org In a study on hybrid molecules combining pyrazinamide (B1679903) with a 4-phenylthiazol-2-amine scaffold, the most promising substituents on the phenyl ring were found to be 4-fluoro and 4-methoxy groups. nih.gov

| Starting Material | Reagent/Catalyst | Product | Yield (%) | Reference |

| 3-Chloropyrazine-2-carboxamide | Various amines | N-substituted 3-aminopyrazine-2-carboxamides | 50.0-95.8 | nih.gov |

| Aminopyrazinone triflate | Arylboronic acid / Palladium catalyst | Aryl-aminopyrazine | High | researchgate.net |

| 3-Ethyl-2-chloropyrazine | Pentan-3-amine / Pd2(dba)3, t-Bu3P, t-BuOK | 3-Ethyl-N-(pentan-3-yl)pyrazin-2-amine | 37 | thieme-connect.de |

| 6-Cl-Pyrazine-2-carboxylic acid | 4-Phenylthiazol-2-amine derivatives | Hybrid pyrazinamide-phenylthiazole compounds | - | nih.gov |

Green Chemistry Principles in Pyrazinamine Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of pyrazinamines to develop more environmentally friendly and efficient processes. Key areas of focus include the use of alternative reaction media, catalytic methods, and advanced synthesis technologies.

Solvent-Free and Aqueous Reaction Conditions

Moving away from hazardous organic solvents is a core tenet of green chemistry. Research has demonstrated the feasibility of synthesizing pyrazine derivatives under solvent-free conditions. For example, pyrazines can be synthesized from ethylenediamine (B42938) and 1,2-diketones at room temperature without a solvent, using silica (B1680970) gel as a recyclable catalyst. connectjournals.com Mechanochemical methods, such as solid-state grinding, also offer a solvent-free route to pyrazinamide co-crystals. isca.me

Aqueous reaction conditions provide another green alternative. The synthesis of N,N′-bis(2-(arylazo)-2-(aroyl)vinyl)ethane-1,2-diamines, which can incorporate a pyrazinamine moiety, has been successfully carried out in an aqueous medium without a catalyst. acs.org The use of water as a solvent not only reduces the environmental impact but can also lead to improved yields in certain reactions. acs.org

Catalytic Approaches (e.g., Metal-Catalyzed Couplings, Organocatalysis)

Catalytic methods are central to green synthesis as they reduce waste by enabling reactions to proceed with high efficiency and selectivity.

Metal-Catalyzed Couplings: As mentioned previously, transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for synthesizing pyrazinamine analogs. researchgate.netthieme-connect.de These reactions are highly versatile and have been widely applied in the pharmaceutical industry for large-scale synthesis. nih.gov Efforts are ongoing to develop more sustainable catalytic systems, including the use of earth-abundant metals to replace precious metals like palladium. sustech.edu.cn Copper-catalyzed reactions have also been explored for the synthesis of pyrazine derivatives. connectjournals.com

Organocatalysis: Organocatalysis offers a metal-free alternative for asymmetric synthesis, utilizing small organic molecules as catalysts. uni-giessen.de Proline and its derivatives are prominent organocatalysts that have been used in the synthesis of various heterocyclic compounds. researchgate.net While specific examples for 1(4H)-Pyrazinamine, 4-methyl- are not extensively documented, the principles of organocatalysis are applicable to the synthesis of pyrazine-containing structures. For instance, organocatalytic tandem reactions have been employed for the enantioselective synthesis of chiral oxindoles, demonstrating the potential of this approach for creating complex heterocyclic systems. google.co.jp

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry has emerged as a powerful technology for the synthesis of pharmaceuticals, offering advantages such as improved safety, scalability, and reaction control. mdpi.com Continuous-flow systems have been successfully developed for the synthesis of pyrazinamide and its derivatives.

One notable example is the integration of flow chemistry with plug flow crystallization for the synthesis of pyrazinamide. rsc.org In this process, the catalytic flow hydration of pyrazinecarbonitrile (B1219330) to pyrazinamide is performed in a packed bed column of manganese dioxide (MnO2), and the output is directly linked to a crystallizer. rsc.org This integrated approach allows for a seamless transition from synthesis to purification.

Enzymatic synthesis in a continuous-flow system has also been demonstrated for the production of pyrazinamide derivatives. rsc.orgrsc.orgnih.gov Using an immobilized lipase, Lipozyme® TL IM, researchers were able to synthesize a variety of pyrazinamide derivatives from pyrazine esters and amines with high yields and short reaction times. rsc.orgrsc.orgnih.gov This biocatalytic continuous technology provides a greener and more efficient route for the development of pyrazine-based drugs. rsc.orgrsc.org

| Green Chemistry Approach | Reaction | Key Features | Reference |

| Solvent-Free Synthesis | Ethylenediamine + 1,2-Diketones | Silica gel catalyst, room temperature | connectjournals.com |

| Aqueous Synthesis | Ethylenediamine + 2-Arylhydrazono-3-oxopropanals | No catalyst, room temperature | acs.org |

| Metal-Catalyzed Coupling | Aminopyrazinone triflate + Arylboronic acid | Palladium catalyst, high yield | researchgate.net |

| Flow Chemistry | Hydration of Pyrazinecarbonitrile | MnO2 catalyst, integrated crystallization | rsc.org |

| Enzymatic Flow Synthesis | Pyrazine esters + Amines | Immobilized lipase, short reaction time | rsc.orgrsc.orgnih.gov |

| Ultrasound-Assisted Synthesis | Chalcones + Reagents | Reduced energy consumption and reaction times | nih.gov |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis is a green technique that utilizes high-frequency sound waves to accelerate chemical reactions. numberanalytics.com This method can significantly reduce reaction times, energy consumption, and the need for harsh solvents. nih.gov The synthesis of pyrazoline derivatives, which share a heterocyclic core with pyrazinamines, has been successfully achieved using ultrasound, highlighting its potential for sustainable synthesis. nih.gov Ultrasound has also been employed in the synthesis of various other heterocyclic compounds, demonstrating its broad applicability in green organic chemistry. numberanalytics.com While specific applications to 1(4H)-Pyrazinamine, 4-methyl- are not widely reported, the principles of sonochemistry suggest its viability for the synthesis of pyrazinamine analogs.

Biotechnological and Biosynthetic Pathways to Pyrazinamines

The exploration of biotechnological and biosynthetic routes for producing pyrazinamines offers a promising avenue for sustainable and environmentally friendly synthesis. While the chemical synthesis of pyrazinamide is well-established, enzymatic and microbial processes are gaining attention.

Enzymatic synthesis, as discussed in the context of flow chemistry, represents a significant step towards biotechnological production. The use of lipases, such as Lipozyme® TL IM from Thermomyces lanuginosus, has proven effective for the amidation of pyrazine esters to form pyrazinamide derivatives. rsc.orgrsc.orgnih.gov These enzymatic reactions can be conducted under mild conditions and in greener solvents, offering a significant advantage over traditional chemical methods. rsc.org Research has shown that a continuous-flow system using an immobilized enzyme can produce pyrazinamide in high yield with a short residence time. whiterose.ac.ukwhiterose.ac.uk

Microbial hydroxylation has also been investigated as a method for modifying the pyrazine ring. For example, the hydroxylation of pyrazinecarboxylic acid to hydroxypyrazinecarboxylic acids can be achieved using biocatalysts. thieme-connect.de This demonstrates the potential of microorganisms to perform specific and selective transformations on the pyrazine scaffold.

While a complete biosynthetic pathway for 1(4H)-Pyrazinamine, 4-methyl- in microorganisms has not been fully elucidated, the existing research on enzymatic and microbial transformations of pyrazine compounds lays the groundwork for future developments in this area. The natural occurrence of various alkylpyrazines, synthesized by bacteria and found in fermented foods, further suggests the existence of biological pathways for pyrazine ring formation and modification. thieme-connect.de

Microbial Production and Biocatalysis

The formation of the aminopyrazine core, a key structural feature of the target compound, can be achieved through innovative biocatalytic methods. These strategies often leverage whole-cell systems or isolated enzymes to construct the pyrazine ring from simple precursors.

A prominent chemoenzymatic strategy employs transaminases (ATAs) for the key amination step. nih.gov In this approach, an α-diketone precursor is selectively aminated by a transaminase, such as ATA-113, to produce an α-amino ketone intermediate. This intermediate subsequently undergoes spontaneous oxidative dimerization to form the substituted pyrazine. nih.govresearchgate.net This method is notable for its high selectivity, often resulting in pure products that can be easily extracted. nih.gov

Another significant pathway involves nonribosomal peptide synthetase (NRPS)-like enzymes that possess a terminal reductase (R) domain, known as ATR enzymes. nih.gov These enzymes activate amino acids (e.g., L-leucine) and release them as amino aldehydes. These highly reactive intermediates can then dimerize and oxidize to yield various substituted pyrazines, including 2,5- and 2,6-disubstituted analogues. nih.gov The specific isomer formed can be influenced by reaction conditions such as pH. nih.gov

Whole-cell biotransformations are also utilized for producing functionalized pyrazines. For instance, microorganisms like Pseudomonas putida have been engineered to produce pyrazine derivatives. researchgate.net Some systems can synthesize N-oxides from pyrazine substrates using monooxygenases, while others can hydroxylate the pyrazine ring. researchgate.netthieme-connect.de The biosynthesis of naturally occurring pyrazines in organisms like bell peppers and fruit flies often starts from amino acids such as L-serine, L-valine, and L-leucine, which are converted into the pyrazine ring through complex enzymatic pathways. researchgate.netresearchgate.net

Table 1: Biocatalytic Synthesis of Substituted Pyrazine Analogues

| Precursor(s) | Biocatalyst/Enzyme System | Key Intermediate | Product Type | Ref |

|---|---|---|---|---|

| α-Diketones | Transaminase (ATA-113) | α-Amino ketone | Substituted Pyrazines | nih.gov |

| Amino Acids (e.g., L-leucine) | ATR Enzyme (e.g., PvfCPf0-1) | Amino aldehyde | Di-substituted Pyrazines | nih.gov |

| 2,5-Dimethylpyrazine | Pseudomonas sp. (PmlABCDEF Monooxygenase) | N/A | 2,5-Dimethylpyrazine 1-oxide | researchgate.net |

| Pyrazine-2-carboxylic acid | Wild-type microorganisms | N/A | 5-Hydroxypyrazine-2-carboxylic acid | thieme-connect.de |

Enzymatic Transformations of Pyrazine Precursors

Once an aminopyrazine scaffold is obtained, further enzymatic modifications can be applied to achieve the final target structure. For 1(4H)-Pyrazinamine, 4-methyl-, the key transformation is the regioselective N-methylation of the pyrazine ring nitrogen.

While direct enzymatic N-methylation of an aminopyrazine has not been specifically reported, significant advances have been made in the biocatalytic N-alkylation of related nitrogen-containing heterocycles. Research has demonstrated that engineered and natural methyltransferases can perform challenging, regioselective N-methylations on substrates like imidazoles, benzimidazoles, and indazoles. nih.gov These reactions are often conducted via a cyclic enzyme cascade that regenerates the methyl donor, S-adenosylmethionine (SAM), using simple and readily available reagents like methyl iodide or methyl tosylate. nih.gov This technology provides a powerful tool for site-specific methylation that could be adapted for pyrazine precursors, offering high yields and exceptional regioselectivity (>99%) that are difficult to achieve with conventional chemical methods. nih.gov

The enzymatic toolbox for creating functionalized pyrazines and related compounds is diverse, as summarized in the table below.

Table 2: Relevant Enzymatic Transformations in the Synthesis of Pyrazine Analogues

| Enzyme Class | Transformation | Substrate Type | Product Feature | Ref |

|---|---|---|---|---|

| Methyltransferases | N-methylation | N-Heterocycles | N-Methyl group | nih.gov |

| Transaminases (ATAs) | Amination | Ketones | Amino group | nih.govmdpi.com |

| Monooxygenases | Hydroxylation / N-oxidation | Pyrazines | Hydroxyl group / N-oxide | researchgate.netthieme-connect.de |

| Amino Acid Dehydrogenases | Reductive Amination | α-Keto acids | Chiral amino acids | mdpi.com |

Chemical Reactivity and Reaction Mechanisms of 1 4h Pyrazinamine,4 Methyl

Electrophilic Aromatic Substitution on the Pyrazine (B50134) Ring

The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This characteristic makes electrophilic aromatic substitution (SEAr) reactions challenging, as the ring is deactivated towards attack by electrophiles. mdpi.combyjus.commasterorganicchemistry.com The reaction is further complicated by the fact that the nitrogen atoms can be protonated or coordinate to Lewis acids, which are often used as catalysts, leading to even greater deactivation of the ring. mdpi.com

Nitration and Sulfonation Studies

Direct nitration of pyrazine and its simple alkyl derivatives is generally difficult to achieve under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The strongly acidic conditions lead to the protonation of the ring nitrogens, creating a highly electron-deficient dicationic species that is resistant to electrophilic attack. mdpi.com However, the presence of activating groups, such as an amino group, can facilitate nitration. For pyrazine derivatives with electron-donating groups, nitration has been observed, although the conditions can be harsh and yields may vary. researchgate.net For instance, the nitration of 2,6-dimethoxypyrazine (B1307160) has been accomplished using a 20% oleum (B3057394) and potassium nitrate (B79036) nitration system. researchgate.net In the case of 2-alkoxy-3-methylpyrazine, treatment with a nitric acid/sulfuric acid mixture has been reported to lead to the formation of a trinitromethyl-substituted pyrazine as an unexpected product. mdpi.com

There is a lack of specific studies on the nitration of 1(4h)-Pyrazinamine,4-methyl-. However, based on the general reactivity of pyrazines, it is anticipated that the amino group would direct the electrophile to the positions ortho and para to it. The methyl group would also exert a directing effect.

Direct sulfonation of the pyrazine ring is even more challenging than nitration and has not been widely reported for pyrazine or its alkyl derivatives under typical sulfonating conditions (e.g., fuming sulfuric acid). tandfonline.com The harsh acidic conditions and high temperatures required often lead to decomposition of the starting material. tandfonline.com Alternative methods, such as the reaction with sodium bisulfite, have been employed to introduce a sulfo group onto a pyrazine ring, as demonstrated in the synthesis of 2-(D-arabino-tetrahydroxybutyl)pyrazine-5-sulfonic acid. tandfonline.com The synthesis of silver(I) sulfonate complexes with various pyrazine derivatives has also been explored, indicating another potential route to pyrazine sulfonates. nih.govacs.org

Halogenation Mechanisms

The halogenation of pyrazine derivatives can be achieved, and the regioselectivity is influenced by the substituents present on the ring. The introduction of a halogen atom onto the pyrazine ring is an important transformation for further functionalization. While direct halogenation of the parent pyrazine is not straightforward, the presence of activating groups can facilitate the reaction. For instance, the bromination of 6-methylpyrazine can be achieved using bromine or N-bromosuccinimide (NBS).

The mechanism of electrophilic halogenation involves the attack of the pyrazine ring on a polarized halogen molecule or a halogen-Lewis acid complex. The presence of an amino group in 1(4H)-Pyrazinamine,4-methyl- is expected to activate the ring towards halogenation. The reaction of 2-aminopyrazine (B29847) with N-bromosuccinimide (NBS) has been used as a key step in the synthesis of more complex pyrazine derivatives. mdpi.com

Nucleophilic Substitution Reactions at Ring Positions

In contrast to electrophilic substitution, the electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr) reactions, particularly when a good leaving group, such as a halogen, is present on the ring. nih.govresearchgate.net

Amination and Alkoxylation Processes

The displacement of a halogen atom on a pyrazine ring by an amine (amination) or an alkoxide (alkoxylation) is a common and useful reaction. The amination of chloropyrazines with various amines can be achieved, often under thermal conditions or with the assistance of a base. nih.govresearchgate.net For example, the reaction of chloropyrazine with amines in water in the presence of potassium fluoride (B91410) provides a facile route to N-aryl- and N-alkylaminopyrazines. nih.govresearchgate.net The reactivity of the chloropyrazine is influenced by the nature of the amine. nih.govresearchgate.net

The following table summarizes the results of the amination of chloropyrazine with different amines in water with potassium fluoride.

| Amine | Product | Yield (%) |

| Morpholine | 4-(Pyrazin-2-yl)morpholine | 70 |

| Piperidine | 2-(Piperidin-1-yl)pyrazine | 68 |

| Pyrrolidine | 2-(Pyrrolidin-1-yl)pyrazine | 75 |

| Benzylamine | N-Benzylpyrazin-2-amine | 55 |

Data sourced from studies on the amination of chloropyrazine. nih.gov

Alkoxylation of halopyrazines can be accomplished by reacting them with sodium or potassium alkoxides. For instance, treating monochlorinated methylpyrazines with sodium methoxide (B1231860) yields methyl-methoxypyrazines. google.com The reaction conditions, such as temperature and solvent, can influence the efficiency of the substitution.

Halogen Displacement Reactions

Halogen atoms on the pyrazine ring are readily displaced by a variety of nucleophiles. This reactivity is a cornerstone of pyrazine chemistry, allowing for the synthesis of a wide range of derivatives. The SNAr mechanism is generally accepted for these reactions, where the nucleophile attacks the carbon atom bearing the halogen, forming a Meisenheimer-like intermediate, which then expels the halide ion to give the substituted product.

The presence of electron-withdrawing groups on the pyrazine ring can further activate it towards nucleophilic attack. The position of the halogen also plays a role in its reactivity. For instance, in dichloropyrazines, selective substitution of one chlorine atom can often be achieved. researchgate.net

Oxidation-Reduction Chemistry of the Pyrazinamine Moiety

The pyrazine ring and its substituents can undergo both oxidation and reduction reactions. The nitrogen atoms in the pyrazine ring can be oxidized to form N-oxides. Kinetic studies on the N-oxidation of pyrazine and its 2-substituted derivatives, including 2-methylpyrazine (B48319) and 2-aminopyrazine, by bromamine-B have been conducted. researchgate.net The results indicate that electron-donating groups on the pyrazine ring enhance the rate of N-oxidation. researchgate.net The oxidation rate was found to increase in the order: 2-aminopyrazine > 2-methoxypyrazine (B1294637) > 2-ethylpyrazine (B116886) > 2-methylpyrazine > pyrazine. researchgate.net

The side-chain methyl group can also be a site of oxidation. For example, 5-methylpyrazine-2-carboxylic acid can be oxidized to its 4-oxide derivative. google.com

Reduction of the pyrazine ring is also possible. Catalytic hydrogenation can lead to the formation of piperazine (B1678402) derivatives. The reduction of pyrazinamide (B1679903) to its corresponding amino alcohol has been reported. The specific conditions for the reduction of 1(4H)-Pyrazinamine,4-methyl- have not been detailed in the literature, but it is expected that the pyrazine ring could be reduced under appropriate catalytic hydrogenation conditions. The active form of pyrazinamide, pyrazinoic acid, has been shown to synergize with reactive oxygen species, suggesting a role for redox chemistry in its biological activity. nih.gov

Electrochemical Reduction Pathways and Intermediates

While specific electrochemical reduction studies on 1(4H)-Pyrazinamine, 4-methyl- are not extensively documented, the electrochemical behavior of related pyrazine and other nitrogen-containing heterocyclic systems can provide insights into its potential reduction pathways. The pyrazine ring, being electron-deficient, is susceptible to reduction.

The electrochemical reduction of similar heterocyclic compounds often proceeds via a stepwise addition of electrons. For instance, the reduction of activated alkenes in the presence of dielectrophiles can lead to cyclized products. tubitak.gov.trtubitak.gov.tr In the case of 1(4H)-Pyrazinamine, 4-methyl-, the initial step would likely involve a one-electron transfer to the pyrazine ring, forming a radical anion. This intermediate can then undergo further reduction or participate in coupling reactions. The presence of the amino group may influence the reduction potential and the stability of the intermediates formed.

In aprotic media, the reduction is likely to involve the direct electron transfer to the neutral molecule, while in protic media, protonation of the ring nitrogens could precede electron transfer, altering the reduction potential and mechanism. chimicatechnoacta.ru The intermediates in such reductions can be highly reactive and may dimerize or react with components of the electrolytic medium.

Table 1: Potential Electrochemical Reduction Intermediates of 1(4H)-Pyrazinamine, 4-methyl-

| Intermediate | Description |

|---|---|

| Radical Anion | Formed by the addition of a single electron to the pyrazine ring. |

| Dianion | Formed by the addition of a second electron to the radical anion. |

Oxidative Cyclization and Coupling Reactions

Oxidative cyclization reactions are a common feature in the chemistry of nitrogen-containing heterocycles, often leading to the formation of fused ring systems. researchgate.netnih.gov For 1(4H)-Pyrazinamine, 4-methyl-, the amino group provides a handle for such transformations. While direct examples for this specific compound are scarce, analogous reactions of aminopyrazines and related compounds suggest potential pathways.

For example, oxidative cyclization of 1-(pyrazin-2-yl)guanidine derivatives has been reported. tandfonline.com Similarly, the amino group of 1(4H)-Pyrazinamine, 4-methyl- could react with suitable bifunctional reagents, followed by an oxidative cyclization step to form fused heterocyclic systems like imidazo[1,2-a]pyrazines or triazolo[4,3-a]pyrazines. researchgate.net Oxidants such as potassium persulfate (K₂S₂O₈) or chloramine-T are often employed in such reactions. nih.govresearchgate.net

Coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, are also plausible, particularly if the pyrazine ring is functionalized with a halogen atom. researchgate.net These reactions would involve the coupling of the pyrazine core with other aromatic or aliphatic moieties.

Ring Transformations and Rearrangement Reactions

The pyrazine ring, under certain conditions, can undergo transformations leading to either ring expansion or contraction, as well as thermal and photochemical rearrangements.

Expansion and Contraction of the Pyrazine Ring

Ring contraction of pyrazine derivatives has been observed, for instance, in the thermolysis of tetrazolopyrazine, which yields a pyrazinylnitrene that subsequently contracts to a 1-cyanoimidazole. wiley.com This suggests that if 1(4H)-Pyrazinamine, 4-methyl- were converted to a suitable precursor that could generate a nitrene on the pyrazine ring, a similar ring contraction might be possible.

Conversely, ring expansion reactions, though less common for simple pyrazines, can occur in related heterocyclic systems. whiterose.ac.uk Such transformations often require specific functionalities on the ring that can facilitate the insertion of atoms to expand the ring size.

Thermal and Photochemical Rearrangements

The study of thermal and photochemical reactions of pyrazines and other heterocycles reveals a variety of possible rearrangements. mangaloreuniversity.ac.inoup.com While specific data for 1(4H)-Pyrazinamine, 4-methyl- is not available, general principles of heterocyclic photochemistry can be applied. Irradiation of pyrazine derivatives can lead to isomerization or rearrangement products. For instance, photochemical rearrangements of 3H-pyrazoles are known to occur. cdnsciencepub.com

Thermal rearrangements could potentially lead to migration of the methyl group or tautomerization, although these are often high-energy processes.

Protonation Equilibria and Tautomerism Studies

The presence of both ring nitrogens and an exocyclic amino group makes the study of protonation and tautomerism in 1(4H)-Pyrazinamine, 4-methyl- particularly interesting.

Investigation of 1(4H)-Pyrazinamine, 4-methyl- Tautomeric Forms

1(4H)-Pyrazinamine, 4-methyl- can exist in several tautomeric forms. The predominant form is the aminopyrazine tautomer. However, an iminopyrazine tautomer can also exist in equilibrium. The position of this equilibrium is dependent on factors such as the solvent and temperature. thieme-connect.de

The protonation of 1(4H)-Pyrazinamine, 4-methyl- can occur at either of the ring nitrogen atoms or the exocyclic amino group. The most likely site of initial protonation is the N1 nitrogen of the pyrazine ring, which is the most basic site in similar aminopyrazines. rsc.org Further protonation could occur at the exocyclic amino group.

Computational studies on similar molecules like 2-hydrazinopyrazine have shown the existence of multiple tautomeric and protonated forms. rsc.org The relative energies of these forms can be calculated to determine the most stable species in different environments.

Table 2: Potential Tautomeric and Protonated Forms of 1(4H)-Pyrazinamine, 4-methyl-

| Form | Description |

|---|---|

| Amino Tautomer | The exocyclic nitrogen is an amino group. This is generally the most stable form. |

| Imino Tautomer | The exocyclic nitrogen is an imino group with a double bond to the ring, and the N4 nitrogen is protonated. |

| N1-Protonated Cation | Protonation occurs at the N1 position of the pyrazine ring. |

Studies on related pyrazinols and pyrazinethiols have established that they exist predominantly in their keto (pyrazin-2(1H)-one) and thione (pyrazine-2(1H)-thione) forms, respectively, rather than the hydroxy or thiol tautomers. thieme-connect.de This preference for the oxo and thione forms is a common feature in heterocyclic chemistry and provides a basis for understanding the tautomeric preferences in 1(4H)-Pyrazinamine, 4-methyl-.

Influence of Substituents on Tautomeric Preferences

The tautomeric equilibrium of pyrazinamine derivatives, including 1(4H)-Pyrazinamine, 4-methyl-, is significantly influenced by the nature and position of substituents on the pyrazine ring. These substituents can alter the relative stability of the amino and imino tautomers through electronic and steric effects.

The introduction of substituents can shift the tautomeric preference by modifying the electron density distribution within the pyrazine ring and affecting the acidity or basicity of the nitrogen atoms involved in the tautomerization. Generally, electron-donating groups and electron-withdrawing groups have opposing effects on the stability of the different tautomeric forms.

Detailed research findings from computational studies on related heterocyclic systems, such as pyrazoles and pyridines, provide valuable insights into these substituent effects. While direct experimental data on 1(4H)-Pyrazinamine, 4-methyl- is limited, these analogous systems offer a predictive framework.

For instance, in studies of 3,5-disubstituted pyrazoles, it was found that combinations of a phenyl group with an alkyl group (like methyl) favor one tautomer, while the introduction of a strongly electron-withdrawing trifluoromethyl group can switch the preference to the other tautomer. nih.gov This highlights the profound impact of the substituent's electronic nature. The position of the substituent is also critical. For example, in substituted 2-hydroxypyridines, chlorine substitution at the 5- and 6-positions favors the lactim tautomer, whereas substitution at the 3- and 4-positions results in comparable populations of both tautomers. rsc.org

In the context of pyrazine derivatives, computational studies on favipiravir (B1662787) and its analogues have shown that substituents alter the charge distribution across the molecule. tandfonline.com For example, the atomic charge at the C6 position varies significantly with different substituents, which in turn influences the molecule's electrostatic potential and interaction sites. tandfonline.com

The stability of tautomers is also affected by intramolecular interactions, such as hydrogen bonding, which can be promoted or hindered by certain substituents. chimia.ch The polarity of the solvent can further modulate these substituent effects, sometimes enhancing or diminishing the electron-donating or -withdrawing character of a group. nih.gov

Table 1: Predicted Influence of Substituent Type on Tautomeric Preference in Pyrazinamine Systems

| Substituent Type | General Effect on Tautomeric Equilibrium | Predicted Predominant Tautomer for a Substituted Pyrazinamine | Rationale |

| Electron-Donating (e.g., -CH₃, -NH₂) | Stabilizes the amino form through resonance and inductive effects. | Amino form | Increases electron density on the ring nitrogen, favoring protonation at that site. nih.govchimia.ch |

| Electron-Withdrawing (e.g., -NO₂, -CF₃) | Stabilizes the imino form by withdrawing electron density. | Imino form | Decreases the basicity of the ring nitrogen, making protonation less favorable. nih.gov |

| Halogens (e.g., -Cl, -F) | Inductive electron withdrawal and resonance electron donation; overall effect depends on position. | Varies | The balance between inductive and resonance effects, along with the substituent's position, determines the outcome. rsc.org |

Advanced Spectroscopic and Structural Characterization of 1 4h Pyrazinamine,4 Methyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. For 1(4H)-Pyrazinamine,4-methyl-, NMR provides critical insights into its atomic arrangement and electronic environment.

The ¹H NMR spectrum of 1(4H)-Pyrazinamine,4-methyl- is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electron density around the protons, which is affected by the pyrazine (B50134) ring and the methyl and amine substituents.

The protons on the pyrazine ring would likely appear in the aromatic region of the spectrum. The methyl group protons would resonate in the upfield region, typically as a singlet unless coupling occurs. The amine protons may appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atoms in the pyrazine ring will have chemical shifts in the downfield region characteristic of aromatic or heteroaromatic carbons. libretexts.org The methyl carbon will appear at a much higher field. The chemical shifts are influenced by the nitrogen atoms in the ring and the attached functional groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1(4H)-Pyrazinamine,4-methyl-

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyrazine Ring Protons | 6.5 - 8.5 | 120 - 150 |

| N-CH₃ Protons | ~3.0 | ~40 |

| NH₂ Protons | Variable (broad) | - |

| Pyrazine Ring Carbons | - | 120 - 150 |

| C=N Carbon | - | >150 |

Note: These are predicted values and can vary based on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are instrumental in establishing the connectivity between atoms in a molecule. e-bookshelf.de

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons. For 1(4H)-Pyrazinamine,4-methyl-, this would be particularly useful in assigning the protons on the pyrazine ring by identifying which protons are adjacent to each other. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. An HSQC spectrum would definitively link the proton signals of the methyl group and the ring protons to their corresponding carbon atoms. libretexts.org

Dynamic NMR (DNMR) is employed to study molecules that undergo conformational changes at a rate that is comparable to the NMR timescale. mdpi.com For 1(4H)-Pyrazinamine,4-methyl-, potential dynamic processes could include restricted rotation around the C-N bond of the amino group or ring inversion if the pyrazine ring is not perfectly planar.

By acquiring NMR spectra at different temperatures, one could observe changes in the line shapes of the signals. mdpi.com For example, if there is restricted rotation, separate signals for non-equivalent protons might be observed at low temperatures, which then coalesce into a single, averaged signal at higher temperatures as the rate of rotation increases. The temperature at which coalescence occurs can be used to calculate the energy barrier for the conformational change. mdpi.com

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

The IR and Raman spectra of 1(4H)-Pyrazinamine,4-methyl- would display characteristic bands associated with the pyrazinamine framework.

N-H Stretching: The amino group (NH₂) would exhibit symmetric and asymmetric stretching vibrations, typically in the region of 3300-3500 cm⁻¹. nih.gov

C-H Stretching: The aromatic C-H stretching vibrations of the pyrazine ring are expected to appear above 3000 cm⁻¹. The C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ region. core.ac.uk

C=N and C=C Stretching: The stretching vibrations of the C=N and C=C bonds within the pyrazine ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. optica.org

N-H Bending: The in-plane bending (scissoring) vibration of the amino group typically appears around 1600-1650 cm⁻¹. nih.gov

C-N Stretching: The stretching vibration of the C-N bond connecting the amino group to the ring would be found in the 1250-1350 cm⁻¹ range. core.ac.uk

Table 2: Predicted Characteristic IR and Raman Bands for 1(4H)-Pyrazinamine,4-methyl-

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| N-H Stretch (asymmetric) | ~3450 | Medium-Strong | Weak |

| N-H Stretch (symmetric) | ~3350 | Medium-Strong | Weak |

| Aromatic C-H Stretch | 3000-3100 | Medium-Weak | Strong |

| Aliphatic C-H Stretch | 2850-2960 | Medium | Medium |

| C=N / C=C Ring Stretch | 1400-1600 | Strong | Strong |

| N-H Bend | 1600-1650 | Strong | Weak |

| C-N Stretch | 1250-1350 | Medium | Medium |

Note: These are predicted values. Actual peak positions and intensities can be influenced by intermolecular interactions and the physical state of the sample.

Certain vibrational modes are sensitive to the conformation of the molecule. For 1(4H)-Pyrazinamine,4-methyl-, these would primarily involve the amino and methyl groups.

The torsional and out-of-plane bending modes of the amino group are sensitive to its orientation relative to the pyrazine ring. Hydrogen bonding, both intramolecular and intermolecular, can significantly affect the frequency and shape of the N-H stretching and bending bands. acs.org

Similarly, the rocking and twisting modes of the methyl group can be influenced by its rotational conformation. researchgate.net These conformation-sensitive bands are often found in the lower frequency region of the spectrum (below 1000 cm⁻¹) and can provide subtle but important details about the three-dimensional structure of the molecule in its solid or solution state. spectroscopyonline.com Analysis of these modes, often aided by computational methods, can help in determining the preferred conformation of the molecule. nih.gov

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry serves as a cornerstone technique for determining the molecular weight and probing the substructural components of 1(4H)-Pyrazinamine, 4-methyl-. Through high-resolution and tandem mass spectrometry, a detailed picture of its molecular formula and fragmentation behavior emerges.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the precise mass of a molecule, allowing for the unambiguous determination of its elemental composition. For 1(4H)-Pyrazinamine, 4-methyl-, with a chemical formula of C₅H₇N₃, the theoretical exact mass can be calculated. Experimental HRMS measurements would aim to confirm this mass with a high degree of accuracy, typically within a few parts per million (ppm), thereby validating the molecular formula.

Table 1: Theoretical Mass Calculation for 1(4H)-Pyrazinamine, 4-methyl- (C₅H₇N₃)

| Element | Atomic Mass (amu) | Count | Total Mass (amu) |

| Carbon (C) | 12.011 | 5 | 60.055 |

| Hydrogen (H) | 1.008 | 7 | 7.056 |

| Nitrogen (N) | 14.007 | 3 | 42.021 |

| Total | 109.132 |

Note: The values presented are based on average atomic masses. High-resolution mass spectrometry would utilize monoisotopic masses for precise determination.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is instrumental in elucidating the structure of a molecule by inducing fragmentation and analyzing the resulting daughter ions. In a typical MS/MS experiment, the protonated molecule of 1(4H)-Pyrazinamine, 4-methyl- ([M+H]⁺) would be isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure.

Key fragmentation pathways for a compound like 1(4H)-Pyrazinamine, 4-methyl- would likely involve the loss of small neutral molecules such as HCN (hydrogen cyanide) or CH₃CN (acetonitrile), and the cleavage of the pyrazine ring. The relative abundance of these fragment ions can offer insights into the stability of different parts of the molecule.

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) and Fluorescence Studies

Electronic spectroscopy provides valuable information about the electronic structure of a molecule, including the nature of its chromophores and its potential for fluorescence.

Chromophore Analysis and Electronic Transitions

The pyrazine ring system, with its alternating double bonds and nitrogen heteroatoms, constitutes the primary chromophore in 1(4H)-Pyrazinamine, 4-methyl-. This conjugated system is responsible for the absorption of ultraviolet and visible light, leading to electronic transitions. The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands corresponding to π → π* and n → π* transitions. The position and intensity of these bands are influenced by the solvent polarity and the presence of substituents on the pyrazine ring.

Fluorescent Properties and Quantum Yields

Fluorescence spectroscopy investigates the emission of light from a molecule after it has been excited to a higher electronic state. The fluorescent properties of 1(4H)-Pyrazinamine, 4-methyl-, including its emission wavelength and quantum yield, are dependent on its molecular structure and environment. The quantum yield, which is the ratio of photons emitted to photons absorbed, is a key parameter for characterizing the efficiency of the fluorescence process. Factors such as solvent, temperature, and the presence of quenchers can significantly affect the fluorescence intensity and quantum yield.

X-ray Crystallography and Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful crystallographic analysis of 1(4H)-Pyrazinamine, 4-methyl- would provide detailed information about its bond lengths, bond angles, and intermolecular interactions in the solid state. This data is crucial for understanding the molecule's conformation and how it packs in a crystal lattice. The crystal system, space group, and unit cell dimensions would be determined, offering a complete picture of its solid-state architecture.

Single Crystal X-ray Diffraction for Molecular Geometry

A definitive determination of the molecular geometry of 1(4H)-Pyrazinamine,4-methyl- through single-crystal X-ray diffraction is currently limited by the absence of its crystal structure in publicly available crystallographic databases, such as the Cambridge Structural Database (CSD). biokeanos.comresearchgate.netcam.ac.uk Single-crystal X-ray diffraction is a powerful technique that provides precise atomic coordinates, allowing for the detailed analysis of bond lengths, bond angles, and torsion angles that define the three-dimensional shape of a molecule. researchgate.netdergipark.org.tr

In the absence of direct experimental data for 1(4H)-Pyrazinamine,4-methyl-, its molecular geometry can be inferred by examining related structures. For the parent compound, pyrazinamide (B1679903), its crystal structure is available (CSDC entry: 291890). nih.gov Pyrazinamide features a planar pyrazine ring. It is expected that 1(4H)-Pyrazinamine,4-methyl- would exhibit a non-planar 1,4-dihydropyrazine (B12976148) ring. The introduction of a methyl group at the N4 position and the tautomeric form indicated by the "(4H)" notation imply a tetrahedral geometry around the N4 nitrogen and a boat-like conformation for the dihydropyrazine (B8608421) ring, as has been observed in other 1,4-dihydropyrazine derivatives. researchgate.net

The exocyclic amino group (-NH₂) is expected to be nearly coplanar with the adjacent double bond of the pyrazine ring to maximize resonance stabilization. The bond lengths and angles would be influenced by the hybridization of the atoms. For instance, the C-N bonds within the ring would exhibit lengths intermediate between single and double bonds, characteristic of an aromatic-like system, while the N4-C bonds would be typical single bonds. The precise bond lengths and angles, however, remain to be confirmed by experimental determination.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The arrangement of molecules in the solid state, known as crystal packing, is dictated by intermolecular forces. For 1(4H)-Pyrazinamine,4-methyl-, hydrogen bonding is anticipated to be a dominant interaction governing its crystal structure. The amino group (-NH₂) provides two hydrogen bond donors, while the pyrazine ring nitrogens can act as hydrogen bond acceptors.

Other Advanced Characterization Techniques

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique applicable to species with one or more unpaired electrons (paramagnetic species). While 1(4H)-Pyrazinamine,4-methyl- in its ground state is a diamagnetic molecule with no unpaired electrons and therefore EPR-silent, its radical cation or anion forms could be studied using this technique.

Studies on various pyrazine derivatives have shown that their radical cations and anions can be generated, for instance, by γ-radiolysis or electrochemical methods, and subsequently analyzed by EPR spectroscopy. nih.gov The resulting EPR spectrum provides information about the distribution of the unpaired electron density within the molecule through the analysis of hyperfine coupling constants with magnetic nuclei, such as ¹⁴N and ¹H. For pyrazine radical cations, two distinct types of spectra corresponding to n(σ)-radicals and π-radicals have been observed, depending on the substituents. The analysis of these spectra can reveal the nature of the singly occupied molecular orbital (SOMO) and the effects of substituents on the electronic structure.

Circular Dichroism (CD) Spectroscopy (for chiral derivatives)

Circular Dichroism (CD) spectroscopy is a powerful technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For CD spectroscopy to be applicable, the molecule under investigation must be chiral.

1(4H)-Pyrazinamine,4-methyl- itself is not chiral. However, if a chiral center were introduced into the molecule, for example, by substitution with a chiral group, the resulting derivative would be optically active and could be characterized by CD spectroscopy. CD spectroscopy is particularly sensitive to the conformation of molecules, especially large biomolecules, and can be used to study the self-assembly of chiral molecules into supramolecular structures. rsc.org The CD spectrum would provide information about the absolute configuration and the conformational features of the chiral pyrazinamine derivative.

Computational Chemistry and Theoretical Modeling of 1 4h Pyrazinamine,4 Methyl

Electronic Structure Calculations and Quantum Mechanical Properties

No published data is available for the electronic structure or quantum mechanical properties of 1(4H)-Pyrazinamine, 4-methyl-.

HOMO-LUMO Energy Gaps and Molecular Orbitals

There are no specific studies detailing the HOMO-LUMO energy gap or the nature of the frontier molecular orbitals for this compound. Such data is crucial for understanding its chemical reactivity and electronic transitions.

Electrostatic Potential and Charge Distribution Analysis

A molecular electrostatic potential (MEP) map for 1(4H)-Pyrazinamine, 4-methyl- has not been published. This analysis would be instrumental in identifying the electrophilic and nucleophilic sites on the molecule, offering insights into its intermolecular interactions.

Aromaticity and Electron Delocalization Assessments

Specific computational assessments of the aromaticity and the degree of electron delocalization within the pyrazine (B50134) ring of 1(4H)-Pyrazinamine, 4-methyl- are not found in the literature.

Reaction Mechanism Prediction and Transition State Analysis

Computational Elucidation of Reaction Pathways

There are no available computational studies that elucidate potential reaction pathways involving 1(4H)-Pyrazinamine, 4-methyl-.

Prediction of Reaction Selectivity (Regio-, Chemo-, Stereoselectivity)

Without computational models of reaction mechanisms, no predictions regarding the regioselectivity, chemoselectivity, or stereoselectivity of reactions involving this compound can be reported.

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic signatures of molecules like 1(4H)-Pyrazinamine, 4-methyl-. These predictions are crucial for interpreting experimental spectra and understanding the underlying electronic and vibrational structure of the molecule.

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts using computational methods is a valuable technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method, often coupled with DFT, is a standard approach for calculating the isotropic shielding tensors of ¹H and ¹³C nuclei. rsc.org These tensors are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS).

Theoretical calculations for related heterocyclic compounds, such as substituted imidazo-[1,2-a]pyrazines, have demonstrated a high degree of correlation (R² values of 0.9888 for ¹H and 0.9331 for ¹³C) between chemical shifts computed with the GIAO method at the B3LYP level of theory and experimental data. rsc.org For 1(4H)-Pyrazinamine, 4-methyl-, predicted chemical shifts would be influenced by the electron-donating effects of the amino and methyl groups, as well as the electronic environment of the pyrazine ring. The specific chemical shifts for the methyl protons, ring protons, and amine protons can be precisely calculated, aiding in the assignment of signals in experimentally obtained spectra. dergipark.org.tr

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 1(4H)-Pyrazinamine, 4-methyl- (Illustrative) Note: This table is illustrative, as specific computational data for this exact molecule is not publicly available. The values are based on typical ranges for similar pyrazine derivatives.

Theoretical frequency calculations are instrumental in assigning the vibrational modes observed in Infrared (IR) and Raman spectroscopy. By performing geometry optimization followed by frequency calculations (typically using DFT with a basis set like 6-311G(d,p)), a set of harmonic vibrational frequencies and their corresponding IR intensities and Raman activities can be obtained. dergipark.org.tr

For 1(4H)-Pyrazinamine, 4-methyl-, key vibrational modes would include:

N-H stretching of the amine group.

C-H stretching of the methyl group and the aromatic ring.

Ring stretching modes of the pyrazine core.

C-N stretching vibrations.

In-plane and out-of-plane bending modes for C-H and N-H bonds. dergipark.org.tr

Calculations on similar structures, like pyrazinamide (B1679903), have utilized DFT to analyze these vibrations. nih.gov A comparison between the computed and experimental vibrational spectra allows for a detailed assignment of each band, providing a deeper understanding of the molecule's structural characteristics. dergipark.org.tr

Table 2: Predicted Key Vibrational Frequencies for 1(4H)-Pyrazinamine, 4-methyl- (Illustrative) Note: This table is illustrative. Values are based on general frequency regions for the specified functional groups.

Time-Dependent Density Functional Theory (TD-DFT) is the primary computational method for predicting the electronic absorption spectra of molecules. rsc.orgacs.org This method calculates the vertical excitation energies from the ground state to various excited states, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. The oscillator strength (f) is also calculated, which is a measure of the intensity of the electronic transition.

For 1(4H)-Pyrazinamine, 4-methyl-, the UV-Vis spectrum is expected to be dominated by π → π* and n → π* transitions associated with the pyrazine ring and the amino substituent. TD-DFT calculations can predict the λ_max for these transitions and help elucidate the nature of the molecular orbitals involved (e.g., HOMO to LUMO transitions). acs.org

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a view of the molecule's behavior over time, revealing its flexibility and conformational preferences.

MD simulations can explore the conformational landscape of 1(4H)-Pyrazinamine, 4-methyl-, by modeling its atomic motions over time. researchgate.net Key aspects of its flexibility would include the rotation of the methyl group and the potential for pyramidal inversion at the exocyclic nitrogen atom of the amine group. The pyrazine ring itself, while aromatic, may exhibit subtle puckering or breathing modes. Analysis of the simulation trajectory, including metrics like root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF), can quantify the stability of the molecule and the mobility of its different regions. researchgate.net Studies on related pyrazine derivatives have used potential energy surface (PES) scanning to identify stable rotameric forms, which are often stabilized by intramolecular interactions like hydrogen bonds. rsc.org

The conformation and properties of a molecule can be significantly influenced by its solvent environment. Computational models can account for these effects using either implicit or explicit solvent models.

Implicit Solvation Models , such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a specific dielectric constant. rsc.org This approach is computationally efficient and can be used to study how the polarity of the solvent affects the stability of different conformers and the positions of spectroscopic peaks. acs.org

Explicit Solvation Models involve surrounding the solute molecule with a number of individual solvent molecules (e.g., water, methanol). This method is more computationally intensive but allows for the direct simulation of specific solute-solvent interactions, such as hydrogen bonding between the amine group of 1(4H)-Pyrazinamine, 4-methyl- and water molecules.

These simulations can reveal how solvent interactions stabilize or destabilize certain conformations, providing a more accurate picture of the molecule's behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Focus on physicochemical parameters related to chemical activity)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a important area in computational chemistry for systematically studying how the chemical structure of a compound influences its biological or chemical activity. nih.gov These models establish a mathematical correlation between the activity of a series of compounds and their physicochemical properties, which are quantified using molecular descriptors. rsc.org For a compound like 1(4H)-Pyrazinamine,4-methyl-, QSAR modeling serves as a predictive tool to estimate its potential activity based on theoretically calculated descriptors, thereby guiding the synthesis of more potent analogs. nih.gov

The development of a robust QSAR model involves calculating a wide array of molecular descriptors for a set of related compounds and then using statistical methods, such as multiple linear regression (MLR), to build a predictive equation. brieflands.com The reliability of the model is assessed through rigorous validation techniques. nih.gov

Detailed Research Findings

Research on pyrazinamide and its derivatives has identified several key physicochemical parameters that are critical in determining their chemical and biological activities. researchgate.net These descriptors can be broadly categorized into electronic, steric, and lipophilic properties. The introduction of a methyl group at the N4 position of the pyrazinamine scaffold directly influences these parameters.

Electronic Descriptors: These parameters describe the electron distribution within the molecule and are fundamental to its reactivity and interaction with biological targets.

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. brieflands.com A smaller HOMO-LUMO energy gap often implies higher chemical reactivity. rsc.org For 1(4H)-Pyrazinamine,4-methyl-, the electron-donating nature of the methyl group is expected to raise the HOMO energy level compared to the unsubstituted parent compound.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). chemrxiv.org These maps are vital for understanding non-covalent interactions, such as hydrogen bonding, with a target receptor. chemrxiv.org

Steric and Topological Descriptors: These relate to the size, shape, and topology of the molecule.

Balaban Index (J): As a topological index, the Balaban index describes the branching and connectivity of the molecular structure, which can be correlated with its activity. researchgate.net

Lipophilicity Descriptors:

Calculated n-octanol/water partition coefficient (ClogP): This is a measure of a compound's hydrophobicity. researchgate.net It is a critical parameter for predicting the absorption and distribution of a molecule within a biological system. The methylation at the N4 position would be expected to slightly increase the ClogP value, enhancing its lipophilicity.

Computational methods, particularly Density Functional Theory (DFT), are extensively used to calculate these descriptors with a high degree of accuracy. brieflands.comrsc.org By employing a suitable basis set, such as 6-31G++(d,p), researchers can optimize the geometry of 1(4H)-Pyrazinamine,4-methyl- and compute its electronic and structural properties. rsc.org

The following data tables illustrate the kind of physicochemical parameters that would be generated for a QSAR study involving 1(4H)-Pyrazinamine,4-methyl- and its hypothetical analogs.

Table 1: Calculated Physicochemical Descriptors for a Hypothetical Series of Pyrazinamine Analogs

| Compound | Substituent (R) | LUMO Energy (eV) | Dipole Moment (Debye) | Van der Waals Area (Ų) | ClogP |

| Analog 1 | H | -1.25 | 3.45 | 120.5 | 0.85 |

| 1(4H)-Pyrazinamine,4-methyl- | 4-CH₃ | -1.21 | 3.62 | 135.2 | 1.25 |

| Analog 2 | 4-C₂H₅ | -1.19 | 3.68 | 148.9 | 1.68 |

| Analog 3 | 4-Cl | -1.35 | 2.98 | 138.1 | 1.40 |

| Analog 4 | 4-F | -1.33 | 3.05 | 129.7 | 0.99 |

Note: The data in this table is hypothetical and for illustrative purposes only, demonstrating the parameters used in QSAR modeling.

Table 2: Example of a QSAR Model Equation

| Parameter | Description |

| Model Equation | Predicted Activity = 0.45(ClogP) - 0.82(LUMO Energy) + 0.15*(Dipole Moment) - 2.10 |

| Interpretation | - A positive coefficient for ClogP suggests that higher lipophilicity enhances activity.- A negative coefficient for LUMO Energy indicates that a lower electron-accepting capability (a less negative LUMO value) is favorable for activity. brieflands.com- A positive coefficient for Dipole Moment implies that increased polarity contributes positively to the activity. |

Note: This equation is a simplified, hypothetical example to illustrate the structure of a QSAR model.

Applications in Chemical Synthesis and Materials Science

Role as Versatile Synthetic Intermediates

As a substituted aminopyrazine, the compound is a valuable precursor for creating more elaborate molecular architectures. The pyrazine (B50134) core is found in numerous biologically active molecules, including several drugs on the World Health Organization's Model List of Essential Medicines. nih.gov